![molecular formula C11H21Cl3Si B098294 10-Undecenyltrichlorosilane CAS No. 17963-29-0](/img/structure/B98294.png)
10-Undecenyltrichlorosilane
Overview
Description
10-Undecenyltrichlorosilane is a compound that serves as a precursor for various chemical reactions and surface modifications. It is characterized by a long alkyl chain with a terminal vinylic group, which allows for further chemical modifications. This compound is particularly useful in the formation of self-assembled monolayers (SAMs) on substrates, which can act as adhesion promoters or be further modified to introduce different functional groups .
Synthesis Analysis
The synthesis of compounds and polymers derived from 10-undecenyltrichlorosilane has been explored in several studies. A high-yield method for producing carboxyl-terminated alkylsiloxane monolayers on silicon was developed using the ozonolysis and hydrolysis of 10-undecenyltrichlorosilane SAMs . Additionally, functional polyesters have been synthesized from 10-undecenoic acid, which is derived from 10-undecenyltrichlorosilane, using tetramethyl guanidine as a promoter at room temperature .
Molecular Structure Analysis
The molecular structure of 10-undecenyltrichlorosilane allows it to form densely packed films when adsorbed onto substrates. The presence of the terminal vinylic group enables the formation of a hydroxyl group after activation, which is available for further reactions . The structure of the resulting polymers and films can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Chemical Reactions Analysis
10-Undecenyltrichlorosilane undergoes various chemical reactions to form different functional materials. For instance, ozonolysis of SAMs formed by this compound leads to the formation of carboxyl-terminated surfaces, which can be further chemically modified . The presence of the vinylic group also allows for reactions with polyurethane resin, enhancing the adhesion properties of the films formed on substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 10-undecenyltrichlorosilane have been extensively studied. The thermal properties of polymers synthesized from this compound have been characterized using Dynamic Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), revealing information about their melting temperatures and thermal stability . The crystalline structure of these polymers has been investigated using Wide-Angle X-ray Scattering (WAXS), showing that they can form smectic layer structures . The adhesion properties and resistance to moisture have also been evaluated, demonstrating the potential of these materials in various applications .
Scientific Research Applications
Adhesion Promotion
10-Undecenyltrichlorosilane has been studied for its role as an adhesion promoter. Research by Cave and Kinloch (1992) on the structure of adsorbed silane films on aluminum substrates highlighted the use of 10-undecenyltrichlorosilane as an effective adhesion promoter. The study found that these silanes could yield high adhesive fracture energies under dry conditions, though their performance varied with the presence of moisture (Cave & Kinloch, 1992).
Hydrosilylation Reactions
10-Undecenyltrichlorosilane has been used in hydrosilylation reactions. Saghian and Gertner (1974) studied the addition of various silicon hydrides to esters of long-chain unsaturated fatty acids, including 10-undecenoic acid, with a focus on catalysts, temperature, and solvents. The research indicated higher yields in the presence of chloroplatinic acid or Pt on C catalysts, especially with methyl 10-undecenoate (Saghian & Gertner, 1974).
Development of Biobased Silicon-Containing Polyurethanes
Lligadas et al. (2006) explored the creation of biobased silicon-containing polyurethanes using 10-undecenyltrichlorosilane. Their work involved hydrosilylation followed by a reduction of carboxylate groups, resulting in polymers with improved thermal, mechanical, and flame-retardant properties, making them suitable for fire-resistant applications (Lligadas et al., 2006).
Creation of Carboxyl-Terminated Monolayers
Hallen & Hallen (2008) developed a method to produce carboxyl-terminated alkylsiloxane monolayers on silicon through the ozonolysis of 10-undecenyltrichlorosilane self-assembled monolayers. This method significantly altered surface hydrophilicity, indicating potential for further chemical modification and diverse applications (Hallen & Hallen, 2008).
Vapor Phase Deposition of Vinyl-Terminated Films
Adamkiewicz et al. (2012) demonstrated that 10-undecenyltrichlorosilane could be used for vapor phase deposition of vinyl-terminated self-assembled monolayers on silicon oxide substrates. This method offers advantages in cases where solution preparation is not feasible, such as with silicon microstructures (Adamkiewicz et al., 2012).
Polymerization to Create Macromonomers
Research by Schulze et al. (2010) involved synthesizing poly(10-undecene-1-ol) as precursors for potential polar macromonomers using metallocene-catalyzed polymerization. This study highlighted the importance of terminal double bonds in the polymerization process (Schulze et al., 2010).
Safety And Hazards
properties
IUPAC Name |
trichloro(undec-10-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLNZJAHAUGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402583 | |
Record name | 10-UNDECENYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenyltrichlorosilane | |
CAS RN |
17963-29-0 | |
Record name | 10-UNDECENYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Undecenyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.